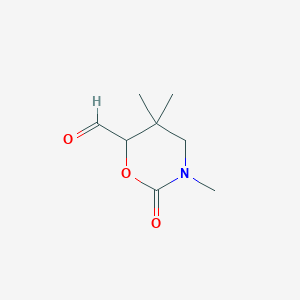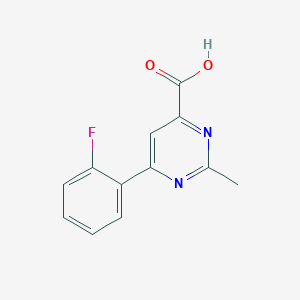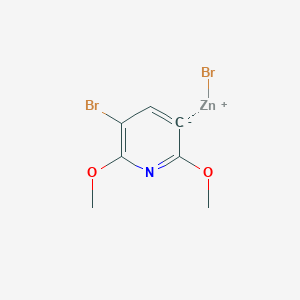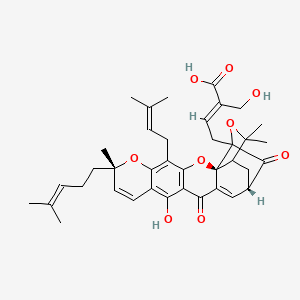
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is a heterocyclic compound that features a six-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazinane family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is typically catalyzed by a Brønsted acid, such as silica-supported perchloric acid (HClO4), and proceeds under mild conditions in methanol as the solvent .
Industrial Production Methods
Industrial production of this compound often involves the condensation of aldehydes with amino alcohols. This method is efficient and allows for the isolation of the desired oxazinane product in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted oxazinane derivatives.
Scientific Research Applications
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals, cosmetics, and agrochemicals
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4,5,6-Tetramethyl-1,3-oxazinane-2-thione: Another oxazinane derivative with similar structural features but different functional groups.
1,3-Oxazolidines: Compounds containing a five-membered ring with oxygen and nitrogen atoms, often used in similar applications.
Uniqueness
3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3,5,5-trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde |
InChI |
InChI=1S/C8H13NO3/c1-8(2)5-9(3)7(11)12-6(8)4-10/h4,6H,5H2,1-3H3 |
InChI Key |
XTUREGCRDJYTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)OC1C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)

![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)
![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)





